molecular formula C10H14N2O B1611321 4-(5-Methylpyridin-2-yl)morpholine CAS No. 251101-37-8

4-(5-Methylpyridin-2-yl)morpholine

Cat. No.: B1611321
CAS No.: 251101-37-8
M. Wt: 178.23 g/mol
InChI Key: HWRPGNXTCRPZGX-UHFFFAOYSA-N
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Description

4-(5-Methylpyridin-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a 5-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylpyridin-2-yl)morpholine typically involves the reaction of 5-methyl-2-bromopyridine with morpholine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction proceeds via a Buchwald-Hartwig amination mechanism, where the palladium catalyst facilitates the formation of the carbon-nitrogen bond between the pyridine and morpholine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine or morpholine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced pyridine or morpholine derivatives.

    Substitution: Substituted morpholine or pyridine derivatives with various functional groups.

Scientific Research Applications

4-(5-Methylpyridin-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(5-Methylpyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or enzymes that are critical to the biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the pyridine substitution.

    Pyridine: The parent compound of the pyridine ring in 4-(5-Methylpyridin-2-yl)morpholine.

    5-Methylpyridine: The parent compound of the 5-methylpyridine moiety.

Uniqueness

This compound is unique due to the combination of the morpholine and 5-methylpyridine rings, which can impart specific chemical and biological properties not found in the individual components. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(5-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-2-3-10(11-8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPGNXTCRPZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572554
Record name 4-(5-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251101-37-8
Record name 4-(5-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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